2-(Butan-2-yloxy)-5-iodoaniline
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Overview
Description
2-(Butan-2-yloxy)-5-iodoaniline is an organic compound characterized by the presence of an iodine atom and an aniline group substituted with a butan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-5-iodoaniline typically involves the reaction of 5-iodo-2-nitroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to facilitate the formation of the butan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)-5-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents like acetone or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.
Reduction: Formation of 2-(Butan-2-yloxy)-5-aminoaniline.
Scientific Research Applications
2-(Butan-2-yloxy)-5-iodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)-5-iodoaniline involves its interaction with specific molecular targets. The presence of the iodine atom and the butan-2-yloxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butan-2-yloxy)-4-iodoaniline
- 2-(Butan-2-yloxy)-6-iodoaniline
- 2-(Butan-2-yloxy)-5-bromoaniline
Uniqueness
2-(Butan-2-yloxy)-5-iodoaniline is unique due to the specific positioning of the iodine atom and the butan-2-yloxy group, which can significantly influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit distinct properties and interactions, making it valuable for targeted research and industrial applications.
Biological Activity
2-(Butan-2-yloxy)-5-iodoaniline is an organic compound that has garnered attention in recent research due to its potential biological activities. Characterized by a butan-2-yloxy group and an iodine atom attached to the aniline structure, this compound may play a significant role in pharmaceutical applications and material sciences. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structural Overview
The chemical structure of this compound can be represented as follows:
This compound's unique features, including the iodine substituent and ether functionality, influence its reactivity and biological interactions.
Therapeutic Potential
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential for use in antibiotic formulations.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets, including:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
- Oxidative Stress Modulation : It may alter oxidative stress levels within cells, impacting survival and proliferation rates.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Iodoaniline | Iodine at para position | Higher reactivity; potential antimicrobial activity |
5-Bromoaniline | Bromine instead of iodine | Different biological activities; less potent in some assays |
3-(Butoxy)aniline | Butoxy group instead of butan-2-yloxy | Variations in solubility and reactivity patterns |
This table highlights how structural variations influence the biological properties of related compounds.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were found to inhibit the growth of various cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell proliferation.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial potential.
Properties
Molecular Formula |
C10H14INO |
---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
2-butan-2-yloxy-5-iodoaniline |
InChI |
InChI=1S/C10H14INO/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
NIGUMUBMSGDBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)I)N |
Origin of Product |
United States |
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